Alfacalcidol
Overview
Description
It is primarily used for the management of conditions related to calcium and phosphate metabolism, such as hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure . Alfacalcidol is also utilized in the treatment of some types of rickets and osteomalacia .
Mechanism of Action
Target of Action
Alfacalcidol, a non-endogenous analogue of vitamin D, plays an essential function in calcium homeostasis and bone metabolism . It primarily targets the liver , where it is activated by the enzyme 25-hydroxylase, and then mediates its effects in the body, most importantly, the kidneys and bones .
Mode of Action
This compound is a prodrug of Vitamin D and is rapidly hydroxylated in the liver into calcitriol . In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys’ capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism . Vitamin D exerts its action by influencing calcium homeostasis. It increases the intestinal absorption of calcium and phosphate .
Biochemical Pathways
This compound is rapidly converted in the liver to 1,25-dihydroxyvitamin D, which is essentially the metabolite of vitamin D that regulates calcium and phosphate metabolism . This conversion is crucial as it allows this compound to bypass the need for the second hydroxylation step in the kidney, which is often impaired in certain conditions such as chronic renal failure .
Pharmacokinetics
After administration, it is rapidly converted in the liver to its active form, 1,25-dihydroxyvitamin D . The pharmacological actions of this compound are more prolonged than vitamin D because a negative feedback mechanism regulates the final activation step of vitamin D in the kidneys .
Result of Action
The primary result of this compound’s action is the management of hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure, as well as some types of rickets and osteomalacia . By increasing the intestinal absorption of calcium and phosphate, it helps maintain calcium homeostasis .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in conditions like chronic renal failure, the kidneys’ capacity for 1α-hydroxylation is impaired, which can affect the production of endogenous 1,25-dihydroxyvitamin D and thus the effectiveness of this compound . Furthermore, this compound’s impact on calcium metabolism and parathyroid hormone levels can be weaker than calcitriol, but it has significant effects on the immune system, including regulatory T cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alfacalcidol is synthesized from vitamin D3 (cholecalciferol) through a series of chemical reactions. The process involves the removal of trans-isomer impurities using a Diels-Alder reaction, followed by refining and purifying through preparative high-pressure liquid chromatography to achieve high-purity this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the hydroxylation of vitamin D3 at the 1-alpha position. This is typically achieved using chemical synthesis methods that ensure the removal of impurities and the production of a high-purity final product .
Chemical Reactions Analysis
Types of Reactions: Alfacalcidol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form calcitriol, the active form of vitamin D3.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Substitution: Strong nucleophiles such as sodium hydride (NaH) can be used in substitution reactions.
Major Products Formed:
Scientific Research Applications
Alfacalcidol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other vitamin D analogues.
Biology: Studied for its effects on calcium and phosphate metabolism.
Medicine: Widely used in the treatment of conditions such as hypocalcemia, secondary hyperparathyroidism, and osteodystrophy.
Comparison with Similar Compounds
Calcitriol (1,25-dihydroxyvitamin D3): The active form of vitamin D3, which has a more potent effect on calcium metabolism compared to alfacalcidol.
Doxercalciferol (1-alpha-hydroxyvitamin D2): Another vitamin D analogue used in the treatment of secondary hyperparathyroidism.
Uniqueness of this compound: this compound is unique in its longer half-life and lower kidney load compared to calcitriol . It is particularly useful in patients with end-stage renal disease, as it does not require the second hydroxylation step in the kidney to become active . This makes it a preferred choice for managing conditions related to impaired renal function.
Properties
In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys' capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism. As an active and potent analog of vitamin D, alfacalcidol works to restore the functions and activities of endogenous 1,25-dihydroxyvitamin D. | |
CAS No. |
41294-56-8 |
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1R,3S,5E)-5-[(2Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11-,22-12+/t19-,23-,24-,25-,26+,27-/m1/s1 |
InChI Key |
OFHCOWSQAMBJIW-JBMXBBQVSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Appearance |
Solid powder |
melting_point |
136 °C |
41294-56-8 | |
physical_description |
Solid |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
<1 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1 alpha-hydroxycholecalciferol 1 alpha-hydroxyvitamin D3 1-alpha-oxycholecalciferol 1-hydroxycholecalciferol 1-hydroxycholecalciferol, (1alpha,3alpha-(5Z,7E))-isomer 1-hydroxycholecalciferol, (1beta)-(5Z)-isomer 1-hydroxycholecalciferol, (1beta,3beta-(5E,7E))-isomer 1-hydroxycholecalciferol, aluminum salt 1alpha-OHD3 alfacalcidol AlfaD alphacalcidol Bondiol Eenalfadrie EinsAlpha Etalpha Oksidevit One-Alpha Un-Alfa |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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